2-Pyridinesulfonic acid methyl ester

Synthetic organic chemistry Nucleophilic substitution Leaving group reactivity

2-Pyridinesulfonic acid methyl ester (CAS 111480-82-1, molecular formula C₆H₇NO₃S, molecular weight 173.19 g/mol), also known as methyl pyridine-2-sulfonate, is a heterocyclic sulfonate ester belonging to the class of 2-pyridyl sulfonate derivatives. This compound is characterized by a pyridine ring bearing a sulfonic acid methyl ester group at the 2-position.

Molecular Formula C6H7NO3S
Molecular Weight 173.19 g/mol
CAS No. 111480-82-1
Cat. No. B174233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Pyridinesulfonic acid methyl ester
CAS111480-82-1
Synonyms2-PYRIDINESULFONIC ACID METHYL ESTER
Molecular FormulaC6H7NO3S
Molecular Weight173.19 g/mol
Structural Identifiers
SMILESCOS(=O)(=O)C1=CC=CC=N1
InChIInChI=1S/C6H7NO3S/c1-10-11(8,9)6-4-2-3-5-7-6/h2-5H,1H3
InChIKeyVEHRGJFMNVONED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Pyridinesulfonic Acid Methyl Ester (CAS 111480-82-1) Procurement and Technical Baseline


2-Pyridinesulfonic acid methyl ester (CAS 111480-82-1, molecular formula C₆H₇NO₃S, molecular weight 173.19 g/mol), also known as methyl pyridine-2-sulfonate, is a heterocyclic sulfonate ester belonging to the class of 2-pyridyl sulfonate derivatives . This compound is characterized by a pyridine ring bearing a sulfonic acid methyl ester group at the 2-position . In synthetic organic chemistry, 2-pyridinesulfonic acid methyl ester functions as a versatile electrophilic building block and an activated leaving group precursor, enabling transition metal-free cross-coupling reactions and serving as an intermediate in the synthesis of pharmaceuticals and agrochemicals [1][2].

BUILDING BLOCK Electrophilic sulfonate ester for substitution and cross-coupling
METHOD Transition metal-free desulfinative coupling enabled
INTERMEDIATE Pharmaceutical and agrochemical synthesis pathways

Why 2-Pyridinesulfonic Acid Methyl Ester (CAS 111480-82-1) Cannot Be Arbitrarily Substituted with Other 2-Pyridyl Sulfonates or Tosylates


Generic substitution of 2-pyridinesulfonic acid methyl ester with other 2-pyridyl sulfonate esters (e.g., neopentyl, phenyl) or tosylate analogs is scientifically invalid because the ester moiety fundamentally governs both the coordination ability of the pyridine nitrogen and the electrophilicity of the sulfonate leaving group. The 2-pyridyl sulfonate ester family exhibits divergent reactivities contingent on the alkyl/aryl substituent, with the greater coordinating ability of the 2-pyridyl sulfonate esters relative to tosylates accounting for their observed superior reactivity and selectivity in nucleophilic substitution and cross-coupling reactions [1]. Furthermore, the methyl ester specifically offers a distinct thermal elimination kinetic profile that differs from other primary and secondary esters [2]. Replacing the methyl ester with an alternative sulfonate without experimental validation would alter reaction yields, selectivity, and mechanistic pathways, thereby compromising reproducibility and synthetic efficiency.

Ester identity governs reactivity

Methyl, neopentyl, or phenyl esters alter pyridine coordination and leaving group electrophilicity; generic substitution may shift reaction outcomes.

Thermal elimination profiles differ

Primary methyl ester exhibits a carbocationic transition state distinct from secondary esters, impacting stability under elevated temperature.

Tosylate analogs lack coordinating ability

2-pyridyl sulfonates offer reported higher reactivity than tosylates in bromination; tosylate replacement may compromise selectivity.

2-Pyridinesulfonic Acid Methyl Ester (CAS 111480-82-1) — Quantified Differentiation Evidence for Procurement Decisions


Superior Reactivity of 2-Pyridyl Sulfonates Versus Tosylates in MgBr₂·Et₂O Bromination

A comparative evaluation of 2-pyridyl sulfonate esters and tosylate esters in the bromination reaction with MgBr₂·Et₂O demonstrated that the greater coordinating ability of the 2-pyridyl sulfonate esters accounts for their observed superior reactivity and selectivity [1]. The 2-pyridyl sulfonate scaffold exhibited enhanced reaction rates and improved product selectivity relative to the corresponding tosylate esters under identical reaction conditions.

Bromination reactivity
Head-to-head
2-Pyridyl sulfonates > tosylates (reported higher reactivity)
Supports electrophilic substitution workflow selection when leaving group performance is critical.
MgBr₂·Et₂O conditions; qualitative comparative ranking.
Synthetic organic chemistry Nucleophilic substitution Leaving group reactivity

Exceptionally Mild Desulfinative Cross-Coupling with Organolithium Reagents at −78 °C

2-Pyridyl sulfonate esters, including the methyl ester derivative, enable transition metal-free desulfinative cross-coupling with aryl, alkyl, and heteroaryl-lithium reagents at temperatures as low as −78 °C, proceeding via an SNAr mechanism [1][2]. This represents a significant operational advantage over traditional Suzuki-Miyaura coupling approaches, where 2-pyridyl boronates are well known for their instability and 2-pyridyl organometallics undergo electrophilic aromatic substitution poorly [3].

Cross-coupling temperature
Class-level
Operates at −78 °C, transition metal-free
Enables low-temperature 2-substituted pyridine synthesis; avoids boronate instability.
Desulfinative SNAr with organolithium reagents; class-level inference.
Cross-coupling chemistry 2-Substituted pyridine synthesis Transition metal-free methods

Thermal Elimination Kinetics: Methyl Ester as Primary Ester Baseline for Carbocationic Transition State

The rates of gas-phase thermal elimination reaction of esters of 2-pyridine sulfonic acid were measured over at least 50° for each compound, with relative rates of first-order unimolecular decomposition determined at 500 K [1]. For primary esters including methyl 2-pyridinesulfonate, the kinetic data suggest that C-O bond breaking is kinetically more significant than C-H bond breaking, leading to a transition state of carbocationic character [1]. This establishes the methyl ester as a baseline primary ester comparator for assessing substituent electronic effects in the 2-pyridine sulfonate ester series.

Thermal kinetics
Class-level
Primary esters favor C–O cleavage; carbocationic TS
Provides thermal stability baseline for process chemistry evaluation.
500 K reference; relative rates primary > secondary.
Gas-phase pyrolysis Thermal stability Reaction kinetics

2-Pyridinesulfonic Acid Methyl Ester (CAS 111480-82-1) — Evidence-Backed Research and Industrial Application Scenarios


Synthesis of 2-Substituted Pyridines via Transition Metal-Free Desulfinative Cross-Coupling

Procure 2-pyridinesulfonic acid methyl ester for the synthesis of 2-substituted pyridine derivatives via transition metal-free desulfinative cross-coupling with organolithium reagents at −78 °C [1][2]. This application is directly supported by evidence that 2-pyridyl sulfonate esters enable exceptionally mild access to 2-substituted pyridines via an SNAr process, circumventing the known instability of 2-pyridyl boronates in Suzuki-Miyaura coupling and eliminating transition metal catalyst costs [3]. The 2-substituted pyridine motif is ubiquitous in pharmaceutical and agrochemical compounds, making this a high-value synthetic pathway.

Electrophilic Building Block for Nucleophilic Substitution Reactions Requiring Superior Leaving Group Reactivity

Select 2-pyridinesulfonic acid methyl ester as an electrophilic substrate in nucleophilic substitution reactions where enhanced leaving group reactivity is required relative to tosylate esters [1]. Evidence demonstrates that 2-pyridyl sulfonate esters exhibit superior reactivity and selectivity compared to corresponding tosylate esters in bromination reactions with MgBr₂·Et₂O, attributed to the greater coordinating ability of the 2-pyridyl sulfonate scaffold [2]. This makes the methyl ester particularly suitable for challenging SN2-type displacement reactions and alkylations of active methylene compounds.

Intermediate in Pharmaceutical and Agrochemical Synthesis Pathways

Incorporate 2-pyridinesulfonic acid methyl ester as a key intermediate in the synthesis of biologically active molecules, including pharmaceutical compounds and agrochemical products [1][2]. Pyridine sulfonates and sulfonamide derivatives constitute privileged scaffolds in medicinal chemistry and crop protection, with applications spanning proton pump inhibitor prodrugs, antifungal agents, and insecticidal pyridyl alkanesulfonates [3][4]. The methyl ester form offers a balance of reactivity and stability that supports multi-step synthetic sequences.

Kinetic Reference Standard for Thermal Stability Studies of Sulfonate Ester Series

Employ 2-pyridinesulfonic acid methyl ester as a baseline primary ester comparator in gas-phase thermal elimination studies to evaluate substituent electronic effects on decomposition kinetics [1]. Quantified kinetic data at 500 K demonstrate that primary esters undergo C-O bond cleavage via a carbocationic transition state, providing a reference framework for predicting the thermal behavior of novel 2-pyridine sulfonate ester analogs [2]. This application is relevant for process chemistry groups assessing thermal safety and storage stability of sulfonate ester intermediates.

Application
Selection Property
Validation Focus
2-Substituted pyridine synthesis (TM-free)
Desulfinative cross-coupling reactivity at low temperature
Verify coupling efficiency with organolithium reagents under cryogenic conditions
Electrophilic substrate for nucleophilic substitution
Leaving group electrophilicity relative to tosylates
Confirm reactivity in MgBr₂ bromination or similar SN2 systems
Pharmaceutical / agrochemical intermediate
Reactivity–stability balance in multi-step sequences
Assess compatibility with common synthetic transformations and purification
Thermal stability reference standard
Primary ester kinetic baseline for decomposition
Evaluate gas-phase elimination kinetics and carbocationic transition state behavior

Technical Documentation Hub

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